6-Iodo-2-methyl-3-phenylquinazolin-4-one is a compound belonging to the quinazolinone family, which is characterized by its fused bicyclic structure containing a quinazoline ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly as a scaffold for developing various pharmacologically active agents. Its synthesis and derivatives have been explored for their therapeutic properties, including anti-cancer and anti-inflammatory activities.
6-Iodo-2-methyl-3-phenylquinazolin-4-one can be classified as a heterocyclic organic compound. It falls under the category of quinazolinones, which are known for their diverse biological activities. The presence of iodine in the structure may enhance its reactivity and biological profile, making it a subject of interest in drug discovery and development.
The synthesis of 6-iodo-2-methyl-3-phenylquinazolin-4-one typically involves several key steps:
The typical reaction conditions include:
Key structural data includes:
6-Iodo-2-methyl-3-phenylquinazolin-4-one can participate in several chemical reactions:
In synthetic applications, reaction conditions such as temperature, solvent choice, and catalyst type significantly influence product yield and purity. For example, microwave-assisted reactions have been shown to yield products in shorter times with higher yields compared to traditional methods .
The mechanism of action for compounds like 6-iodo-2-methyl-3-phenylquinazolin-4-one often involves interaction with specific biological targets:
Biological evaluations have indicated that certain derivatives exhibit significant inhibitory activity against tumor cell lines, suggesting their potential as therapeutic agents .
6-Iodo-2-methyl-3-phenylquinazolin-4-one typically appears as a crystalline solid. Key physical properties include:
Chemical properties include:
6-Iodo-2-methyl-3-phenylquinazolin-4-one has potential applications in various fields:
The quinazolin-4-one core is a fused bicyclic heterocycle featuring a benzene ring condensed with a pyrimidin-4(3H)-one unit. This scaffold serves as a "privileged structure" in drug discovery due to its versatile hydrogen-bonding capacity (N1, C2=O, N3) and planar geometry, enabling diverse interactions with biological targets [10]. The C2 and N3 positions permit extensive derivatization, allowing fine-tuning of electronic properties and steric bulk. For example, 2-methyl-3-phenyl substitution (as in 6-iodo-2-methyl-3-phenylquinazolin-4-one) enhances lipophilicity and π-stacking capabilities, facilitating penetration into hydrophobic enzyme pockets [4]. This adaptability underpins the scaffold’s presence in >200 natural products and numerous pharmaceuticals, including EGFR inhibitors like gefitinib and HDAC6 inhibitors [7] [10].
Table 1: Key Physicochemical Properties of 6-Iodo-2-methyl-3-phenylquinazolin-4-one
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₅H₁₁IN₂O | [1] [2] [4] |
Molecular Weight | 362.165 g/mol | [1] [2] |
Density | 1.66 g/cm³ | [1] [4] |
Boiling Point | 473.6°C at 760 mmHg | [1] [2] |
Flash Point | 240.2°C | [1] [4] |
LogP | 3.30 | [1] |
Hydrogen Bond Acceptors | 2 | [2] |
Hydrogen Bond Donors | 0 | [2] |
Synthetic routes to quinazolin-4-ones evolved from classical condensation to modern catalytic methods. The Niementowski synthesis (anthranilic acid + amides) dominated early efforts, but 6-substituted derivatives required specialized approaches:
Table 2: Evolution of Synthetic Methods for 6-Substituted Quinazolinones
Era | Method | Limitations | Advancements |
---|---|---|---|
Pre-1980s | Niementowski Condensation | Harsh conditions, low yields | Foundation for scaffold assembly |
1980–2000 | Direct Halogenation | Poor regioselectivity | Access to 6-halo intermediates |
2000–Present | Cross-Coupling (e.g., Suzuki) | Catalyst cost | Regioselective C6 functionalization |
2010–Present | Microwave-Assisted Synthesis | Specialized equipment needed | 90% yields in <30 min; reduced waste [8] |
Halogenation at C6 significantly modulates bioactivity:
Molecular docking studies confirm iodine’s role in hydrophobic pocket occupancy. For EGFR, 6-iodo-2-methyl-3-phenylquinazolin-4-one forms van der Waals contacts with Leu694 and Val702, stabilizing inhibitor binding [3]. Similarly, in HDAC6, iodine enhances interactions with the L1 loop, conferring selectivity over other HDAC isoforms [7].
CAS No.: 42405-01-6
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5